REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([OH:8])[CH2:7][CH2:6]1)=[O:4].[O:9]1[CH:14]=[CH:13][CH2:12][CH2:11][CH2:10]1.[NH+]1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(Cl)Cl.C(OCC)C>[CH3:1][O:2][C:3]([C:5]1([O:8][CH:10]2[CH2:11][CH2:12][CH2:13][CH2:14][O:9]2)[CH2:7][CH2:6]1)=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
5.07 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CC1)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
pyridinium p-toluene-sulfonic acid
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[NH+]1=CC=CC=C1.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction stirred at 25° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a clear oil
|
Type
|
WASH
|
Details
|
washed with saturated aqueous brine solution (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC1)OC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.49 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |